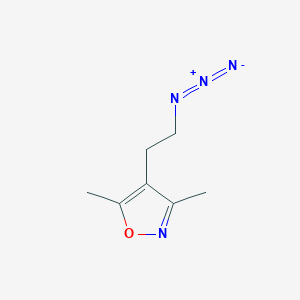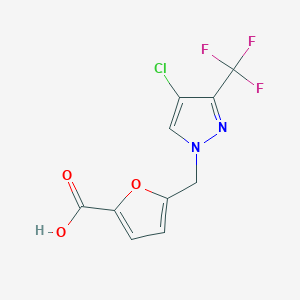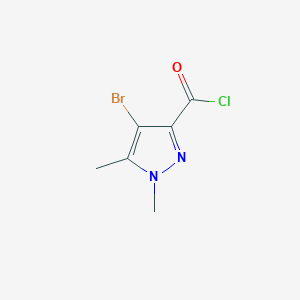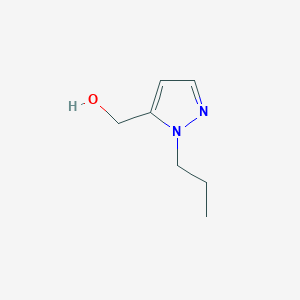
2,4,6-Trifluorophenylhydrazine hydrochloride
説明
2,4,6-Trifluorophenylhydrazine hydrochloride is a chemical compound with the CAS Number: 1024006-01-6 . The IUPAC name for this compound is 1-(2,4,6-trifluorophenyl)hydrazine . It has a molecular weight of 198.57 g/mol .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trifluorophenylhydrazine hydrochloride is C6H6ClF3N2 . The InChI code for the compound is 1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.57 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Gas Chromatographic-Electron-Capture Detection
2,4,6-Trichlorophenylhydrazine (TCPH), closely related to 2,4,6-Trifluorophenylhydrazine hydrochloride, has been applied in the determination of atmospheric aldehydes and ketones using gas chromatography with electron-capture detection. This method avoids problems of thermal decomposition and complex procedures, making it effective for analyzing various carbonyls with high efficiency and low detection limits (Lehmpuhl & Birks, 1996).
Environmental Monitoring and Regulation
The chemical has been included in studies to gather occurrence data for unstable compounds listed in the USEPA Unregulated Contaminant Candidate List, indicating its relevance in environmental science for tracking and analyzing pollutants (Winslow et al., 2001).
Synthesis of Triazole Derivatives
It has been used in the synthesis of triazole derivatives, demonstrating its utility in organic chemistry for creating compounds with potential anti-lipase and anti-urease activities (Bekircan et al., 2014).
Analytical Chemistry
In analytical chemistry, it has been employed as a reagent for carbonyl compounds, enabling sensitive measurements of these compounds in various samples, such as oxidized fats (Johnson & Hammond, 1971).
Antimicrobial Textile Production
The compound has also been utilized in the synthesis of antimicrobial N-halamine precursors, linked to cellulose for producing antimicrobial textiles. This application demonstrates its potential in the field of material science and biocidal fabrics (Jiang et al., 2014).
Cancer Research
It has been included in research on the induction of adenocarcinomas in mice, contributing to cancer research and understanding the carcinogenic properties of certain chemicals (Thurnherr et al., 1973).
Pharmaceutical Research
In pharmaceutical research, the compound has been part of studies for synthesizing novel fluorinated pyridazinone derivatives, which could have potential as anticancer agents (Sowmya et al., 2013).
Environmental Toxicology
2,4,6-Trichlorophenol, similar to 2,4,6-Trifluorophenylhydrazine hydrochloride, has been studied for its environmental impact, especially concerning aquatic toxicity, indicating the compound's relevance in environmental toxicology (Jin et al., 2012).
Safety and Hazards
The safety data sheet indicates that the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
特性
IUPAC Name |
(2,4,6-trifluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUDMGMBFXGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorophenylhydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)


![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B3039288.png)
![4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine](/img/structure/B3039289.png)
![3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B3039291.png)
![N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039292.png)
![N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039293.png)


![N-(3,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039296.png)

